molecular formula C6H3IN2S B13139256 2-Iodothiazolo[4,5-b]pyridine

2-Iodothiazolo[4,5-b]pyridine

Cat. No.: B13139256
M. Wt: 262.07 g/mol
InChI Key: AVISENDWCHZEQZ-UHFFFAOYSA-N
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Description

2-Iodothiazolo[4,5-b]pyridine is a heterocyclic compound featuring a fused bicyclic system comprising a pyridine ring and a thiazole ring. The thiazolo[4,5-b]pyridine scaffold contains sulfur and nitrogen atoms in the five-membered ring, distinguishing it from the imidazo[4,5-b]pyridine core, which has two nitrogen atoms.

Properties

Molecular Formula

C6H3IN2S

Molecular Weight

262.07 g/mol

IUPAC Name

2-iodo-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C6H3IN2S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H

InChI Key

AVISENDWCHZEQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(S2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-3,5-dinitropyridine. This intermediate undergoes further cyclization to yield the desired thiazolo[4,5-b]pyridine scaffold .

Industrial Production Methods

Industrial production methods for 2-Iodothiazolo[4,5-b]pyridine are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazole derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted thiazolo[4,5-b]pyridines, sulfoxides, sulfones, and dihydrothiazole derivatives .

Scientific Research Applications

2-Iodothiazolo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodothiazolo[4,5-b]pyridine and its derivatives involves interaction with various molecular targets. For instance, some derivatives have been found to inhibit enzymes such as DNA gyrase and poly(ADP-ribose) polymerase-1 (PARP-1), leading to antimicrobial and anticancer effects . The exact pathways and molecular targets can vary depending on the specific functional groups attached to the thiazolo[4,5-b]pyridine core.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The thiazolo[4,5-b]pyridine core differs from imidazo[4,5-b]pyridine in heteroatom composition: sulfur in thiazolo versus a second nitrogen in imidazo. This distinction impacts electronic properties, solubility, and binding affinities. For example:

  • Thiazolo derivatives exhibit enhanced π-π stacking and sulfur-mediated interactions, which are critical in enzyme inhibition .
  • Imidazo derivatives leverage dual nitrogen atoms for hydrogen bonding, often enhancing antimicrobial and antidepressant activities .

The iodine substituent in 2-iodothiazolo[4,5-b]pyridine introduces steric bulk and polarizability, enabling halogen bonding—a feature absent in non-halogenated analogs like 3H-thiazolo[4,5-b]pyridin-2-one .

Pharmacological Activities

Compound Core Structure Reported Activities Mechanism Insights
2-Iodothiazolo[4,5-b]pyridine Thiazolo[4,5-b]pyridine Hypothesized anticancer/anti-inflammatory (inferred from analogs) Halogen bonding may enhance target selectivity
3H-Thiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridine Anticancer (in vitro IC₅₀: 5–20 μM) Disruption of microtubule assembly
2-Acetylimidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Antituberculotic (MIC: 1–10 μg/mL) Inhibition of mycobacterial enzymes
PhIP Imidazo[4,5-b]pyridine Mutagenic, carcinogenic DNA adduct formation via metabolic activation

Thiazolo derivatives demonstrate broader anti-inflammatory efficacy compared to imidazo analogs. For instance, N3-substituted thiazolo[4,5-b]pyridines reduced exudative inflammation by 40–60% in vivo, outperforming standard NSAIDs in some models . In contrast, imidazo derivatives show stronger antimicrobial and antituberculotic profiles, likely due to nitrogen-rich interactions with bacterial targets .

Reactivity and Functionalization

  • 2-Iodothiazolo[4,5-b]pyridine: The iodine atom facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) for introducing aryl or alkynyl groups, a strategy underexplored in non-halogenated thiazolo analogs.
  • 3H-Thiazolo[4,5-b]pyridin-2-one : The oxo group enables nucleophilic substitution at the 3-position, yielding derivatives with enhanced cytotoxicity .
  • Imidazo[4,5-b]pyridine Mannich bases : Secondary amines introduced via Mannich reactions improve solubility and CNS penetration, critical for antidepressant applications .

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